![molecular formula C12H20N2O3 B13959117 2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetyl-2,8-diazaspiro[45]decan-8-yl)acetic acid is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid under reflux conditions . The reaction is carried out in toluene using a Dean-Stark apparatus to remove water, facilitating the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been studied as a selective inhibitor of TYK2/JAK1 kinases, which are involved in various signaling pathways . By inhibiting these kinases, the compound can modulate immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile dihydrochloride
- tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
Uniqueness
2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid stands out due to its acetyl group, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar spirocyclic compounds, which may lack this functional group and thus exhibit different chemical and biological properties.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(2-acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid |
InChI |
InChI=1S/C12H20N2O3/c1-10(15)14-7-4-12(9-14)2-5-13(6-3-12)8-11(16)17/h2-9H2,1H3,(H,16,17) |
InChI Key |
SABKTYMNZIREPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CCN(CC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)
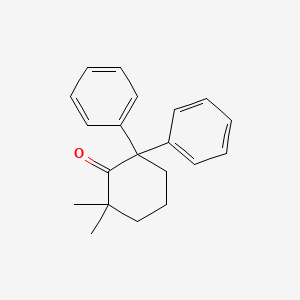
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)



![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
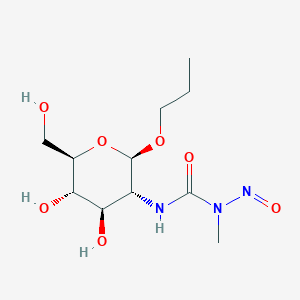
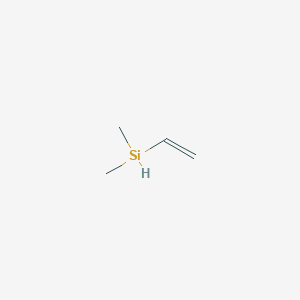
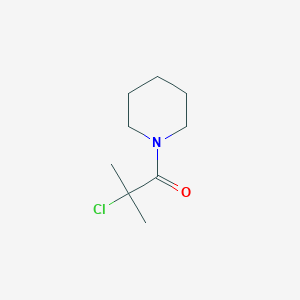
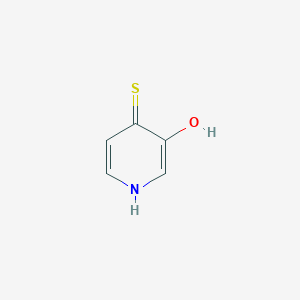


![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
